molecular formula C14H12N2OS B1147666 6-MEO-BTA-0 CAS No. 43036-17-5

6-MEO-BTA-0

Cat. No. B1147666
Key on ui cas rn: 43036-17-5
M. Wt: 256.32
InChI Key:
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Patent
US09133143B2

Procedure details

SnCl2 (5.798 g, 30.58 mmol) was added to 2-(4-nitrophenyl)-6-methoxybenzothiazole (41, 1.459 g, 5.10 mmol) obtained in step 2 dissolved in ethanol (300 mL). The resulting reaction mixture was refluxed for 4 hours under a nitrogen atmosphere and the solvent was removed under reduced pressure. Then, the remaining mixture was dissolved in ethyl acetate and, after washing with 1N NaOH aqueous solution (50 mL) and water (100 mL), water was removed using sodium sulfate. After removing the solvent by distilling under reduced pressure, 2-(4-aminophenyl)-6-methoxybenzothiazole (43, 1.305 g, 99%) was yielded as a yellow solid without further purification.
Name
Quantity
5.798 g
Type
reactant
Reaction Step One
Quantity
1.459 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[S:14][C:15]3[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:9][CH:8]=1)([O-])=O>C(O)C>[NH2:4][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[S:14][C:15]3[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
5.798 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
1.459 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 2
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours under a nitrogen atmosphere
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Then, the remaining mixture was dissolved in ethyl acetate
WASH
Type
WASH
Details
after washing with 1N NaOH aqueous solution (50 mL) and water (100 mL), water
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.305 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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